2-Methyl-4-(phenylsulfanyl)aniline
Overview
Description
“2-Methyl-4-(phenylsulfanyl)aniline” is an organic compound with the molecular formula C13H13NS . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (C6H5) attached to an amino group (NH2) at one end, and a methyl group (CH3) and a phenylsulfanyl group (C6H5S) attached to the other end .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, anilines in general can undergo a variety of reactions. For instance, they can be effectively methylated with methanol .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature with a melting point of 60-61°C . It has a molecular weight of 215.32 . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Safety and Hazards
“2-Methyl-4-(phenylsulfanyl)aniline” is associated with certain safety hazards. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions
Properties
IUPAC Name |
2-methyl-4-phenylsulfanylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFAYZIPPSWHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296349 | |
Record name | 2-Methyl-4-(phenylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71300-13-5 | |
Record name | 2-Methyl-4-(phenylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71300-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(phenylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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